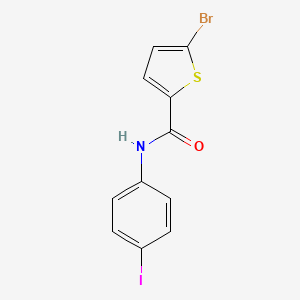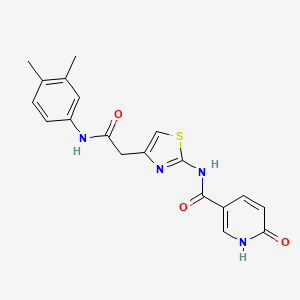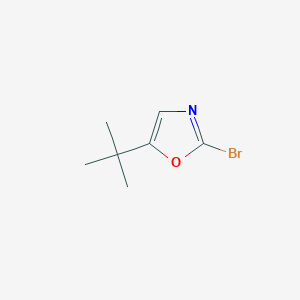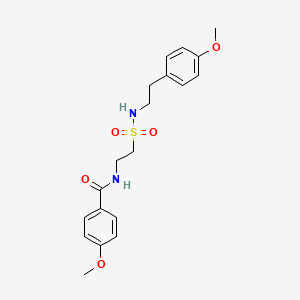![molecular formula C13H14N2O3S B2658512 5-[(E)-2-furylmethylidene]-2-(4-hydroxypiperidino)-1,3-thiazol-4(5H)-one CAS No. 866133-41-7](/img/structure/B2658512.png)
5-[(E)-2-furylmethylidene]-2-(4-hydroxypiperidino)-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular formula of FTHP is C13H14N2O3S. Its molecular weight is 278.33.Scientific Research Applications
Synthesis and Potential Antiviral Applications
A study explored the synthesis of 10-aryl-, 10-aralkyl- and 10-heteraryl-9H-naphtho[1',2':4,5]thiazolo[3,2-b]-[1,2,4]triazin-9-ones as potential anti-HIV agents, highlighting the pharmaceutical relevance of thiazole derivatives in the development of new antiviral drugs (Liu, Shih, & Lee, 1993).
Antimicrobial Activity
Research into novel 2-thiazolylimino-5-arylidene-4-thiazolidinones demonstrated significant antimicrobial activity against Gram-positive bacteria and Haemophilus influenzae, underscoring the utility of thiazole derivatives in addressing antibiotic resistance (Vicini et al., 2006).
Corrosion Inhibition
Thiazolidinedione derivatives were investigated for their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solution, indicating the potential of thiazole-based compounds in materials science and engineering applications (Yadav, Behera, Kumar, & Yadav, 2015).
Dual Inhibition of Inflammatory Enzymes
A study on benzylideneoxazoles, -thiazoles, and -imidazoles derived from 2,6-di-tert-butylphenol demonstrated dual inhibition of 5-lipoxygenase and cyclooxygenase, suggesting the role of thiazole derivatives in developing anti-inflammatory drugs (Unangst et al., 1994).
Cancer Research
The agglutination of bladder cells by concanavalin A after administration of carcinogens was studied, indicating the importance of thiazole compounds in cancer research and their potential effects on cell agglutination processes (Kakizoe et al., 1980).
Safety And Hazards
properties
IUPAC Name |
(5E)-5-(furan-2-ylmethylidene)-2-(4-hydroxypiperidin-1-yl)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c16-9-3-5-15(6-4-9)13-14-12(17)11(19-13)8-10-2-1-7-18-10/h1-2,7-9,16H,3-6H2/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYMOCADVINNNF-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC(=O)C(=CC3=CC=CO3)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1O)C2=NC(=O)/C(=C\C3=CC=CO3)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(E)-2-furylmethylidene]-2-(4-hydroxypiperidino)-1,3-thiazol-4(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-fluoro-2-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2658433.png)

![6-(4-Chlorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2658435.png)


![2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethoxy)phenyl]propanoic Acid](/img/structure/B2658438.png)





